4-Amino-3,5-dimethylphenol
4-Amino-3,5-dimethylphenol
A major Lidocaine metabolite.
4-Hydroxy-2, 6-dimethylaniline, also known as 3, 5-dimethyl-4-aminophenol or 4-amino-3, 5-dimethylphenol, belongs to the class of organic compounds known as meta cresols. These are aromatic compounds containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively. 4-Hydroxy-2, 6-dimethylaniline is soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Hydroxy-2, 6-dimethylaniline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, 4-hydroxy-2, 6-dimethylaniline is involved in lidocaine (local anaesthetic) metabolism pathway and lidocaine (local anaesthetic) action pathway. 4-Hydroxy-2, 6-dimethylaniline is also involved in the metabolic disorder called the lidocaine (antiarrhythmic) action pathway.
4-hydroxy-2,6-dimethylaniline is a substituted aniline in which the aniline ring carries 4-hydroxy and 2,6-dimethyl substituents; a urinary metabolite of lidocaine. It has a role as a drug metabolite. It is a substituted aniline and a member of phenols.
4-Hydroxy-2, 6-dimethylaniline, also known as 3, 5-dimethyl-4-aminophenol or 4-amino-3, 5-dimethylphenol, belongs to the class of organic compounds known as meta cresols. These are aromatic compounds containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively. 4-Hydroxy-2, 6-dimethylaniline is soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Hydroxy-2, 6-dimethylaniline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, 4-hydroxy-2, 6-dimethylaniline is involved in lidocaine (local anaesthetic) metabolism pathway and lidocaine (local anaesthetic) action pathway. 4-Hydroxy-2, 6-dimethylaniline is also involved in the metabolic disorder called the lidocaine (antiarrhythmic) action pathway.
4-hydroxy-2,6-dimethylaniline is a substituted aniline in which the aniline ring carries 4-hydroxy and 2,6-dimethyl substituents; a urinary metabolite of lidocaine. It has a role as a drug metabolite. It is a substituted aniline and a member of phenols.
Brand Name:
Vulcanchem
CAS No.:
3096-70-6
VCID:
VC21139830
InChI:
InChI=1S/C8H11NO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,9H2,1-2H3
SMILES:
CC1=CC(=CC(=C1N)C)O
Molecular Formula:
C8H11NO
Molecular Weight:
137.18 g/mol
4-Amino-3,5-dimethylphenol
CAS No.: 3096-70-6
Cat. No.: VC21139830
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A major Lidocaine metabolite. 4-Hydroxy-2, 6-dimethylaniline, also known as 3, 5-dimethyl-4-aminophenol or 4-amino-3, 5-dimethylphenol, belongs to the class of organic compounds known as meta cresols. These are aromatic compounds containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively. 4-Hydroxy-2, 6-dimethylaniline is soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Hydroxy-2, 6-dimethylaniline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, 4-hydroxy-2, 6-dimethylaniline is involved in lidocaine (local anaesthetic) metabolism pathway and lidocaine (local anaesthetic) action pathway. 4-Hydroxy-2, 6-dimethylaniline is also involved in the metabolic disorder called the lidocaine (antiarrhythmic) action pathway. 4-hydroxy-2,6-dimethylaniline is a substituted aniline in which the aniline ring carries 4-hydroxy and 2,6-dimethyl substituents; a urinary metabolite of lidocaine. It has a role as a drug metabolite. It is a substituted aniline and a member of phenols. |
|---|---|
| CAS No. | 3096-70-6 |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 4-amino-3,5-dimethylphenol |
| Standard InChI | InChI=1S/C8H11NO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,9H2,1-2H3 |
| Standard InChI Key | GCWYXRHXGLFVFE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1N)C)O |
| Canonical SMILES | CC1=CC(=CC(=C1N)C)O |
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